molecular formula C26H23BrN4O2 B452870 3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B452870
M. Wt: 503.4g/mol
InChI Key: GNEMYRXPGARDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a unique combination of pyrazole, naphthalene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group. The naphthalene moiety is then attached, and finally, the pyrrolidine-2,5-dione structure is formed. Common reagents used in these reactions include bromine, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-1-(1-NAPHTHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new molecules and materials .

Properties

Molecular Formula

C26H23BrN4O2

Molecular Weight

503.4g/mol

IUPAC Name

3-[[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H23BrN4O2/c1-16-25(17(2)30(29-16)15-18-10-12-20(27)13-11-18)28-22-14-24(32)31(26(22)33)23-9-5-7-19-6-3-4-8-21(19)23/h3-13,22,28H,14-15H2,1-2H3

InChI Key

GNEMYRXPGARDOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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